4,6-Dimethyl-3-nitropyridin-2-amine
Overview
Description
4,6-Dimethyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C₆H₇N₃O₂ . It is used as an intermediate in the synthesis of various pharmaceutically active compounds .
Molecular Structure Analysis
The molecular weight of 4,6-Dimethyl-3-nitropyridin-2-amine is 167.17 g/mol . The InChI code is 1S/C7H9N3O2/c1-5-3-4-9-7 (8-2)6 (5)10 (11)12/h3-4H,1-2H3, (H,8,9)
.
Physical And Chemical Properties Analysis
4,6-Dimethyl-3-nitropyridin-2-amine is a solid at room temperature . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .
Scientific Research Applications
Formation and Reactivity
4,6-Dimethyl-3-nitropyridin-2-amine has been studied for its unique reactivity and formation pathways in chemical syntheses. It serves as a precursor in the formation of aminals through reactions with acid chlorides in the presence of dimethyl sulfoxide and a tertiary base, such as pyridine. This process is highlighted by a Pummerer rearrangement mechanism, where the compound unexpectedly yields N,N′-bis(3-nitro-2-pyridinylimino)methylene. The formation of these aminals is facilitated by the attack of a base on N-methylenethiomethyl intermediates, leading to the expulsion of methyl mercaptan and indicating a pathway for synthesizing novel nitrogen-containing compounds (Rakhit, Georges, & Bagli, 1979).
Catalysis and Nitrosyl Complexes
Research into the catalytic properties of compounds related to 4,6-Dimethyl-3-nitropyridin-2-amine has led to the development of ruthenium nitrosyl complexes. These complexes, incorporating a similar structural framework, show promise in photocleavage and the scavenging of NO, with potential applications in photoredox catalysis and as nitric oxide donors in biological systems. The studies provide insights into the electronic structure and reactivity aspects of these complexes, offering a novel approach for light-triggered release of NO and its capture by biologically relevant targets (Giri et al., 2020).
Ultrasound-assisted Solubility Enhancement
In pharmaceutical research, enhancing the solubility of drug-like compounds is a significant challenge. 4,6-Dimethyl-3-nitropyridin-2-amine related compounds have been utilized to demonstrate a simple and effective method for forming salts of poorly soluble compounds using ultrasound irradiation. This approach has shown to significantly reduce reaction times and improve yields, making it a valuable technique for medicinal chemistry applications (Machado et al., 2013).
Graphene-based Catalysis
The compound's relevance extends into materials science, where its derivatives are used in graphene-based catalysts for the reduction of nitro compounds to amines. This process is crucial for synthesizing amines from nitroarenes, which are important in the creation of drugs, dyes, and polymers. Graphene-based catalysts, incorporating related compounds, demonstrate increased catalytic efficiency and offer an environmentally friendly alternative for the reduction of toxic nitro compounds (Nasrollahzadeh et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4,6-dimethyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDWNSISXBATQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305389 | |
Record name | 2-Amino-4,6-dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3-nitropyridin-2-amine | |
CAS RN |
22934-23-2 | |
Record name | 4,6-Dimethyl-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22934-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 170629 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022934232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22934-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4,6-dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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